1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-(phenylazo)phenyl)azo)-, potassium sodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-(phenylazo)phenyl)azo)-, potassium sodium salt is a complex organic compound. It is characterized by its naphthalene core structure with sulfonic acid groups and azo linkages. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-(phenylazo)phenyl)azo)-, potassium sodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: These diazonium salts are then coupled with naphthalene derivatives under controlled pH conditions to form the azo compounds.
Sulfonation: The resulting azo compounds undergo sulfonation using sulfuric acid to introduce sulfonic acid groups.
Neutralization: Finally, the sulfonated product is neutralized with potassium and sodium hydroxides to form the potassium sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume, batch or continuous processing methods are employed.
Purification: The crude product is purified using crystallization or filtration techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-(phenylazo)phenyl)azo)-, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium dithionite.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced azo compounds with amine groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-(phenylazo)phenyl)azo)-, potassium sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-(phenylazo)phenyl)azo)-, potassium sodium salt involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and proteins, through its azo and sulfonic acid groups.
Pathways Involved: It can participate in redox reactions and form complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-(hydroxyphenyl)azo)phenyl)azo)-, sodium salt
- 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-(methylphenyl)azo)phenyl)azo)-, sodium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-(phenylazo)phenyl)azo)-, potassium sodium salt is unique due to its specific combination of potassium and sodium ions, which can influence its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
70321-81-2 |
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Molecular Formula |
C22H14KN4NaO7S2 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
potassium;sodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H16N4O7S2.K.Na/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;;/h1-13,27H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
PADMNBNLZRYDCV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+] |
Origin of Product |
United States |
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